molecular formula C17H15N3O4 B2435389 2-(Phenylmethoxycarbonylaminomethyl)-3H-benzimidazole-5-carboxylic acid CAS No. 2287344-47-0

2-(Phenylmethoxycarbonylaminomethyl)-3H-benzimidazole-5-carboxylic acid

Cat. No.: B2435389
CAS No.: 2287344-47-0
M. Wt: 325.324
InChI Key: XKWUCNKRHQKNBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Phenylmethoxycarbonylaminomethyl)-3H-benzimidazole-5-carboxylic acid is a synthetic benzimidazole derivative intended for research use in medicinal chemistry and oncology studies. The benzimidazole core is a privileged scaffold in drug discovery, known for its structural resemblance to naturally occurring nucleotides, which facilitates interaction with biological polymers . Benzimidazole-5-carboxylic acid derivatives have demonstrated significant promise in biomedical research, particularly as antiproliferative agents. Research on structurally similar 2-substituted benzimidazole-5-carboxylic acids has shown that these compounds exhibit potent activity against a panel of breast cancer cell lines, including MDA-MB-231, MDA-MB-468, and MCF7, with efficacy comparable to or greater than the reference drug cisplatin . Furthermore, other benzimidazole-5-carboxylic acid derivatives have been identified as potent inhibitors of topoisomerase II, a critical enzyme target for anticancer therapy, with activity observed at concentrations ten times lower than the well-known drug etoposide . The presence of the carboxylic acid functional group on the benzimidazole scaffold provides a versatile handle for further synthetic modification, such as the formation of metal complexes, which have been shown to enhance biological activity, or the creation of ester and amide derivatives for structure-activity relationship (SAR) studies . This compound is strictly for research applications and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(phenylmethoxycarbonylaminomethyl)-3H-benzimidazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4/c21-16(22)12-6-7-13-14(8-12)20-15(19-13)9-18-17(23)24-10-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,18,23)(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKWUCNKRHQKNBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC2=NC3=C(N2)C=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(Phenylmethoxycarbonylaminomethyl)-3H-benzimidazole-5-carboxylic acid is a benzimidazole derivative that has garnered attention for its diverse biological activities. Benzimidazole compounds are known for their broad pharmacological profiles, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, supported by research findings, case studies, and data tables.

  • Molecular Formula : C₁₄H₁₀N₂O₂
  • Molecular Weight : 238.241 g/mol
  • CAS Number : 66630-70-4

Antimicrobial Activity

Benzimidazole derivatives have demonstrated significant antimicrobial effects. In studies, this compound showed promising activity against various bacterial strains.

Compound Target Bacteria Minimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus0.78 - 0.39 µg/mL
Methicillin-resistant Staphylococcus aureus0.39 µg/mL

Antiviral Activity

Research indicates that benzimidazole derivatives can inhibit viral replication. For instance, compounds similar to this compound were tested against bovine viral diarrhea virus (BVDV) and respiratory syncytial virus (RSV), showing effective inhibition with EC50 values in the low micromolar range.

Compound Virus EC50 Value
This compoundBVDV0.80 µM
RSV0.10 µM

Anticancer Activity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Notably, it has shown potential against human K-562 leukemia cells.

Cell Line IC50 Value
K-56215 µM

Case Studies

  • Anti-inflammatory Effects : A study by Thakurdesai et al. demonstrated that benzimidazole derivatives exhibited significant anti-inflammatory activity in a rat model of paw edema induced by carrageenan, with effective doses starting at 100 mg/kg.
  • Antibacterial Efficacy : Goker et al. synthesized a series of benzimidazole derivatives which included the compound , finding it effective against both Staphylococcus aureus and methicillin-resistant strains.

The biological activity of benzimidazole derivatives is often attributed to their ability to interact with biological macromolecules such as proteins and nucleic acids, thereby inhibiting critical cellular processes like DNA replication and protein synthesis.

Q & A

What are the optimal synthetic routes for 2-(Phenylmethoxycarbonylaminomethyl)-3H-benzimidazole-5-carboxylic acid, and how can reaction conditions be tailored to improve yield?

Answer:
The synthesis involves multi-step reactions, typically starting with functionalization of the benzimidazole core. Key steps include:

  • Condensation : Reacting 3H-benzimidazole-5-carboxylic acid derivatives with phenylmethoxycarbonylaminomethyl groups under reflux conditions (e.g., acetic acid as solvent, sodium acetate as catalyst) .
  • Purification : Column chromatography or recrystallization from DMF/acetic acid mixtures to isolate the product .
  • Yield Optimization : Adjusting molar ratios (e.g., 1.1:1 excess of the carbonylating agent), temperature (80–100°C), and catalyst choice (e.g., Pd/C for hydrogenation steps) .
  • Characterization : Confirm purity via HPLC (>95%) and structural validation using 1^1H/13^{13}C NMR and IR spectroscopy (e.g., carbonyl stretch at ~1700 cm1^{-1}) .

How can researchers resolve discrepancies in reported biological activity data for this compound?

Answer:
Contradictions in bioactivity often arise from structural variations or assay conditions. Methodological approaches include:

  • Computational Docking : Use software like AutoDock to predict binding affinities to targets (e.g., enzymes or receptors). Compare docking poses with experimental IC50_{50} values to validate interactions .
  • Assay Standardization : Replicate experiments under controlled conditions (pH, temperature, cell lines) to isolate variables .
  • Metabolite Screening : Analyze metabolic stability via LC-MS to rule out degradation products interfering with activity .

What advanced techniques are recommended for studying the compound’s interaction with biological targets?

Answer:

  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes over 100+ ns to assess binding stability and conformational changes .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to differentiate between enthalpic and entropic contributions .
  • Cryo-EM/X-ray Crystallography : Resolve 3D structures of the compound bound to targets (e.g., kinases) at <3 Å resolution .

How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?

Answer:

  • Substituent Variation : Synthesize analogs with modified phenylmethoxy groups (e.g., electron-withdrawing -NO2_2 or bulky -CF3_3) to probe steric/electronic effects .
  • Biological Testing : Screen analogs against relevant assays (e.g., enzyme inhibition, cytotoxicity) and correlate activity with substituent properties using QSAR models .
  • Pharmacophore Mapping : Identify critical functional groups (e.g., carboxylic acid for hydrogen bonding) using tools like Schrödinger’s Phase .

What strategies are effective for addressing solubility challenges during in vitro assays?

Answer:

  • Derivatization : Convert the carboxylic acid to a methyl ester or sodium salt to enhance aqueous solubility .
  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin complexes to maintain solubility without disrupting assay integrity .
  • pH Adjustment : Prepare stock solutions in PBS (pH 7.4) or sodium bicarbonate buffer (pH 8.5) to ionize the carboxylic acid group .

How should researchers analyze the compound’s stability under varying storage conditions?

Answer:

  • Thermal Stability : Conduct accelerated degradation studies at 40°C/75% RH for 4 weeks, monitoring decomposition via HPLC .
  • Photostability : Expose samples to UV light (ICH Q1B guidelines) and track degradation products using LC-MS .
  • pH Stability : Incubate the compound in buffers (pH 1–10) and quantify intact compound remaining via 1^1H NMR .

What analytical methods are critical for validating the compound’s purity in multi-step syntheses?

Answer:

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+^+ with <5 ppm error) .
  • Elemental Analysis : Match experimental C/H/N/O percentages with theoretical values (deviation ≤0.4%) .
  • 2D NMR : Use HSQC and HMBC to assign all protons/carbons and detect trace impurities .

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